molecular formula C18H28N6O2 B12781542 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one CAS No. 343608-24-2

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one

Cat. No.: B12781542
CAS No.: 343608-24-2
M. Wt: 360.5 g/mol
InChI Key: SWJYRSNZMVITIN-UHFFFAOYSA-N
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Description

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one is a complex organic compound with a molecular formula of C20H30N6O3 This compound is known for its unique structure, which includes a piperidine ring, an aniline group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilino-4-(methoxymethyl)piperidine with ethyl bromoacetate to form an intermediate, which is then reacted with sodium azide to introduce the tetrazole ring. The final step involves the cyclization of the intermediate to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group or the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring, aniline group, and tetrazole moiety, which confer distinct chemical and biological properties

Properties

CAS No.

343608-24-2

Molecular Formula

C18H28N6O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one

InChI

InChI=1S/C18H28N6O2/c1-3-23-17(25)24(21-20-23)14-13-22-11-9-18(10-12-22,15-26-2)19-16-7-5-4-6-8-16/h4-8,19H,3,9-15H2,1-2H3

InChI Key

SWJYRSNZMVITIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(N=N1)CCN2CCC(CC2)(COC)NC3=CC=CC=C3

Origin of Product

United States

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